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Compound of Interest

Compound Name: SOP1812

Cat. No.: B10854887

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of SOP1812, a novel G-
quadruplex-binding naphthalene diimide derivative, against standard-of-care therapies in
pancreatic and prostate cancer models. The data presented is intended for researchers,
scientists, and drug development professionals to facilitate an objective evaluation of
SOP1812's pre-clinical performance.

Executive Summary

SOP1812 (also known as QN-302) has demonstrated significant antitumor activity in multiple in
vivo cancer models.[1] In pancreatic cancer models, SOP1812 shows superior efficacy
compared to gemcitabine, a standard chemotherapeutic agent.[2] Notably, in a MIA PaCa-2
xenograft model, SOP1812 treatment led to complete tumor regression in several animals and
significantly extended survival in a genetically engineered mouse model (KPC) of pancreatic
cancer.[1] In a metastatic prostate cancer model (PC3 xenograft), SOP1812 exhibited
statistically significant tumor shrinkage, outperforming the standard androgen receptor inhibitor,
abiraterone.[3][4] The mechanism of action of SOP1812 involves the targeting of G-quadruplex
structures in cancer genes, leading to the downregulation of key oncogenic signaling pathways,
including the Wnt/B-catenin pathway.[1][2]

Pancreatic Cancer: SOP1812 vs. Gemcitabine
In Vivo Efficacy Data
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Parameter SOP1812 Gemcitabine Vehicle Control
Model MIA PaCa-2 Xenograft MIA PaCa-2 Xenograft MIA PaCa-2 Xenograft
1 mg/kg, IV (once or 100 mg/kg, IP (twice ]
Dosage ) Saline
twice weekly) weekly)
Treatment Duration 28 days 28 days 28 days

Complete tumor

regression in several )
Modest antitumor

Tumor Growth animals with no -
o effect.

significant regrowth

after day 28.[1]

KPC (Genetically KPC (Genetically KPC (Genetically
Model Engineered Mouse Engineered Mouse Engineered Mouse

Model) Model) Model)
Median Survival 24 days 12 days 12 days

Significantly extended  No significant survival
Key Outcome ) i -
survival (P =0.016).[2] benefit over control.[2]

Experimental Protocols: Pancreatic Cancer Models

MIA PaCa-2 Xenograft Study
e Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
e Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).[1][5][6]

e Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells (typically 1 x 10"6 to 5 x
1076 cells) suspended in a solution like Matrigel into the flank of the mice.[7][8]

o Treatment Initiation: Dosing begins when tumors reach a predetermined size (e.g., 100-150
mms3).[6]

e Drug Administration:
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o SOP1812: Administered intravenously (IV) at a dose of 1 mg/kg once or twice weekly.[1]

o Gemcitabine: Administered intraperitoneally (IP) at a dose of 100 mg/kg twice weekly.[2][7]

e Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal
body weight and general health are also monitored.[6][9]

o Endpoint: The study continues for a defined period (e.g., 28 days), after which tumor growth
inhibition is assessed. In some studies, animals are monitored for survival after treatment
cessation.[2]

KPC Mouse Model Study

Animal Model: KPC (Pdx1-Cre; LSL-Kras G12D/+ ; LSL-Trp53 R172H/+ ) mice, which
spontaneously develop pancreatic ductal adenocarcinoma (PDAC).[2]

Treatment Initiation: Treatment begins after palpable tumors are confirmed by ultrasound.[2]

Drug Administration: Specific dosing for SOP1812 and gemcitabine in this model are detailed
in the primary study.[2]

Monitoring and Endpoint: The primary endpoint is overall survival.[2]

Prostate Cancer: SOP1812 vs. Abiraterone
In Vivo Efficacy Data
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Parameter SOP1812 Abiraterone Vehicle Control
Model PC3 Xenograft PC3 Xenograft PC3 Xenograft
1 mg/kg, IV (twice . .
Dosage 200 mg/kg, PO (daily) Saline
weekly)
Treatment Duration 28 days 28 days 28 days

Tumor Growth
Inhibition (T/C Value 33.5% (P = 0.0008) 61.6% (P = 0.0382) 100%
%)

o o Statistically significant
Statistically significant
Key Outcome tumor growth

tumor shrinkage. {31141\ ivition. (31141

Experimental Protocols: Prostate Cancer Model
PC3 Xenograft Study

e Cell Line: PC3 human prostate cancer cells (androgen-independent).[3]
¢ Animal Model: Immunocompromised male mice (e.g., nude or NSG mice).[10][11]

o Tumor Implantation: Subcutaneous injection of PC3 cells (typically 2 x 1076 to 1 x 10"7
cells), often in a suspension with Matrigel, into the flank of the mice.[10][11]

o Treatment Initiation: Dosing starts once tumors are established and have reached a specified
volume.

e Drug Administration:
o SOP1812: Administered intravenously (IV) at 1 mg/kg twice weekly.[3][4]
o Abiraterone: Administered orally (PO) at 200 mg/kg daily.[3][4]

¢ Monitoring: Tumor volumes and animal body weights are measured throughout the 28-day
treatment period.[3]
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» Endpoint: The primary endpoint is the tumor volume at the end of the treatment period, used
to calculate the T/C (Treated/Control) value.[3]

Mechanism of Action & Signaling Pathway

SOP1812 exerts its anticancer effects by binding to and stabilizing G-quadruplex (G4)
structures, which are secondary structures found in guanine-rich DNA and RNA sequences.[1]
These structures are prevalent in the promoter regions of many oncogenes. By stabilizing
these G4 structures, SOP1812 can down-regulate the transcription of these cancer-driving
genes. One of the key pathways affected by SOP1812 is the Wnt/[3-catenin signaling pathway.

[1][2]

Click to download full resolution via product page

Caption: Simplified Wnt/p-catenin signaling pathway and the proposed mechanism of action for
SOP1812.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo xenograft studies described in

this guide.
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Caption: General experimental workflow for in vivo xenograft efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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